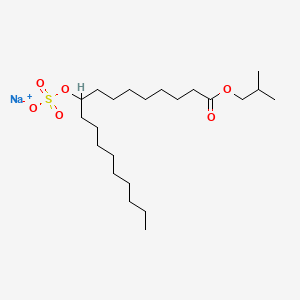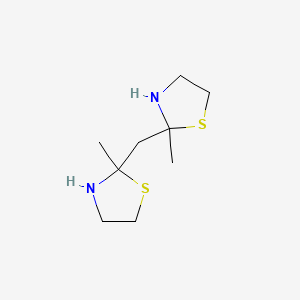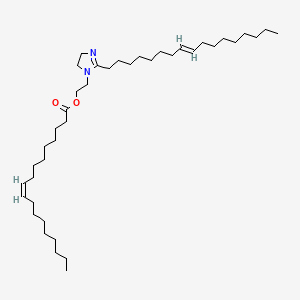
2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of an imidazoline ring and long aliphatic chains, which contribute to its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate typically involves the reaction of heptadec-8-enylamine with octadec-9-enoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring or the aliphatic chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazolines.
Scientific Research Applications
2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate involves its interaction with lipid membranes, altering their permeability and stability. The imidazoline ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-oleylamidoethyl)-2-noroleyl-2-imidazoline
- (Z,Z)-1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-1-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-1H-imidazolium ethyl sulfate
Uniqueness
2-(2-heptadec-8-enyl-4,5-dihydroimidazol-1-yl)ethyl octadec-9-enoate stands out due to its specific combination of long aliphatic chains and the imidazoline ring, which confer unique amphiphilic properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
82799-41-5 |
|---|---|
Molecular Formula |
C40H74N2O2 |
Molecular Weight |
615.0 g/mol |
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3/b19-17+,20-18- |
InChI Key |
RHTUFTVIAUFAFS-NADBREJJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


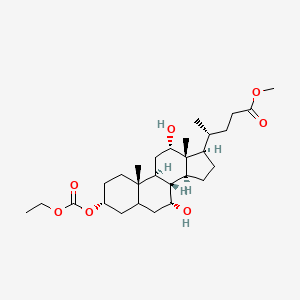
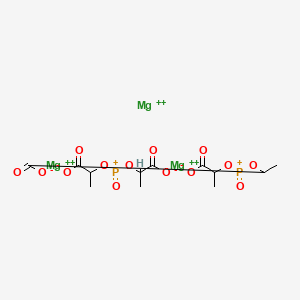

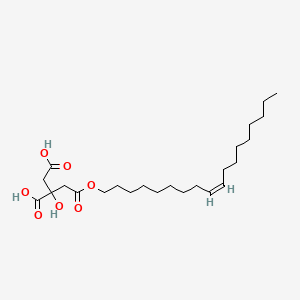
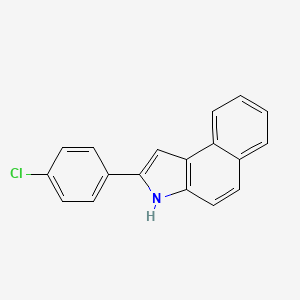
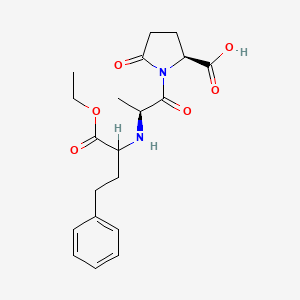
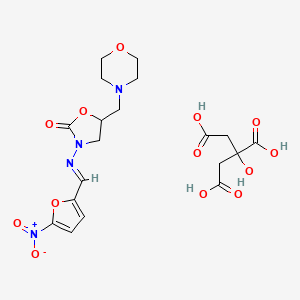
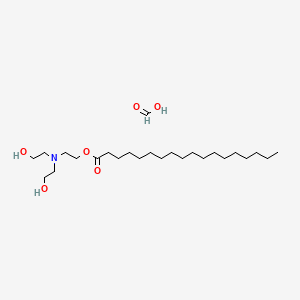


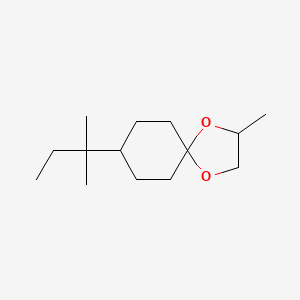
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
